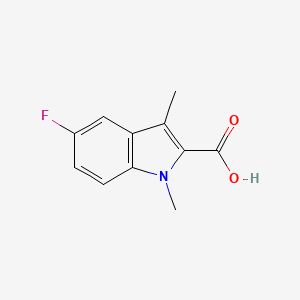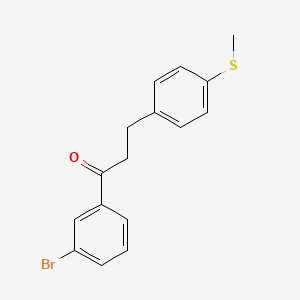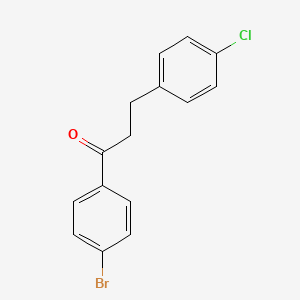
5-氟-1,3-二甲基-1H-吲哚-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症化疗应用
氟代嘧啶,特别是5-氟尿嘧啶(5-FU),已被广泛研究用于临床上的癌症化疗应用。Heidelberger和Ansfield(1963年)对5-FU和5-氟-2'-脱氧尿嘧啶(5-FUDR)的临床应用进行了回顾,强调了它们在缓解晚期癌症患者,特别是那些患有乳腺和胃肠道肿瘤的患者中的有用性(Heidelberger & Ansfield, 1963)。
吲哚合成方法
吲哚衍生物的合成,其中包括5-氟-1,3-二甲基-1H-吲哚-2-羧酸,是一个重要的研究领域,因为吲哚生物碱相关的生物活性范围广泛。Taber和Tirunahari(2011年)回顾了吲哚合成新方法的发展,对这些方法进行了全面分类,并强调了吲哚化学在药物开发中的相关性(Taber & Tirunahari, 2011)。
氟化学和氟代嘧啶
Gmeiner(2020年)对个性化医学时代氟代嘧啶的化学进行了回顾,讨论了这类化合物在癌症治疗中的精准应用。它强调了像5-FU这样的氟代嘧啶在每年治疗超过200万名癌症患者中的作用,并回顾了氟化学的发展,有助于更精确地应用这些化合物(Gmeiner, 2020)。
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets and exert a variety of local and heterotopic biological effects. They maintain intestinal homeostasis and impact liver metabolism and the immune response.
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. This suggests that they may play a role in various biochemical pathways related to these processes.
Pharmacokinetics
The solubility and protein binding of indolin-2-ones, a class of compounds that includes indole derivatives, have been optimized for improved bioavailability .
Result of Action
Indole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .
生化分析
Biochemical Properties
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling, thereby modulating cellular responses to external stimuli.
Cellular Effects
The effects of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid may also impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . Additionally, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid exerts its optimal biological effects.
Metabolic Pathways
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . The effects of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid on metabolic flux and metabolite levels are significant, as they can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid within cells can influence its activity and function, as it may be concentrated in specific cellular compartments where it exerts its effects.
Subcellular Localization
The subcellular localization of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid within subcellular structures can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
5-fluoro-1,3-dimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTGUFFMXLWGPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649236 |
Source


|
| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854531-33-2 |
Source


|
| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)
![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)
